molecular formula C19H19N5O2 B2513189 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea CAS No. 1788543-15-6

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea

Cat. No.: B2513189
CAS No.: 1788543-15-6
M. Wt: 349.394
InChI Key: PDRIWSDERHAPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea is a complex organic compound with a unique structure that combines a pyrimidine ring with phenyl and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and phenoxy groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with phenyl and urea groups, such as:

Uniqueness

What sets 1-(4-(Dimethylamino)-2-phenoxypyrimidin-5-yl)-3-phenylurea apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-24(2)17-16(22-18(25)21-14-9-5-3-6-10-14)13-20-19(23-17)26-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRIWSDERHAPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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